![molecular formula C13H11FN2O2 B1489891 (2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1562152-71-9](/img/structure/B1489891.png)
(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, or 4-FMPP, is a synthetic compound of the pyrazole family. It is a small molecule that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Insights
The compound (2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, and related pyrazole derivatives have been extensively studied for their synthesis and crystal structure, providing foundational knowledge for further applications in various fields of scientific research. These compounds are prepared through condensation reactions involving chalcones and hydrazine hydrate in the presence of aliphatic acids, which are characterized by X-ray single crystal structure determination. The dihedral angles between the pyrazole and fluorinated rings indicate a relatively planar structure, suggesting potential for intermolecular interactions and reactivity (Loh et al., 2013).
Antibacterial Activity
The antibacterial properties of similar pyrazole compounds are notable, with certain derivatives showing significant activity against various bacterial strains. This highlights the potential of (2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid derivatives in contributing to the development of new antibacterial agents. Specific compounds in this class have demonstrated inhibitory effects on Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, showcasing the therapeutic promise of these molecules (Rai et al., 2009).
Chemical Modification and Reactivity
The chemical reactivity and modification potential of (2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid derivatives allow for the synthesis of a wide range of compounds with varied biological activities. For instance, specific derivatives have been synthesized to explore their anti-inflammatory, antimicrobial, and even antipsychotic potential. This versatility is crucial for the development of novel pharmaceuticals and research chemicals, highlighting the compound's significance in medicinal chemistry and drug design (Wise et al., 1987).
Labeling and Detection
Furthermore, the compound and its derivatives are candidates for isotopic labeling with carbon-13, carbon-14, and tritium, facilitating their use in pharmacokinetic studies, drug metabolism research, and as molecular probes in biological systems. The synthesis of labeled compounds allows for detailed study of their distribution, breakdown, and excretion in living organisms, providing valuable insights into their behavior and potential therapeutic utility (Latli et al., 2018).
properties
IUPAC Name |
(E)-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-12-4-1-10(2-5-12)8-16-9-11(7-15-16)3-6-13(17)18/h1-7,9H,8H2,(H,17,18)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZWYHGXZTJTN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



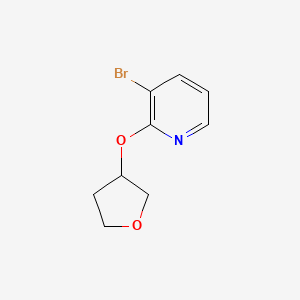
![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)

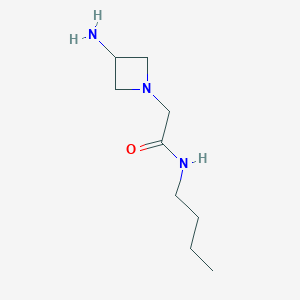


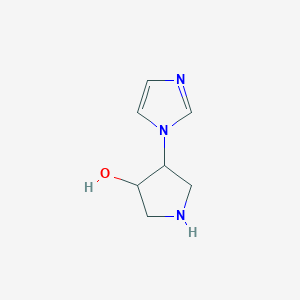
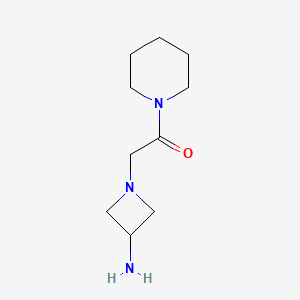
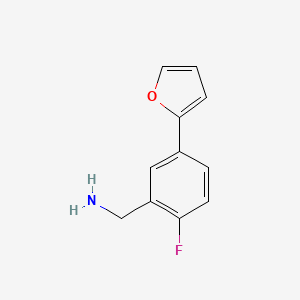
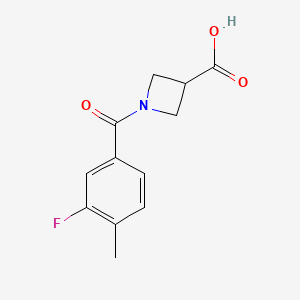
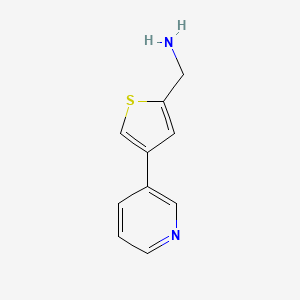
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)